molecular formula C28H31NO12 B5969411 Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate

Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate

Cat. No.: B5969411
M. Wt: 573.5 g/mol
InChI Key: JQXNVCHABHYAPW-UHFFFAOYSA-N
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Description

Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate typically involves multiple steps. One common method includes the condensation of 5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl with a suitable sugar derivative, followed by esterification and amide formation . The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.

    Biology: The compound is investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research focuses on its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate is unique due to its specific chemical structure, which combines a flavonoid core with a sugar derivative and an amino acid ester. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO12/c1-4-12(2)19(27(37)38-3)29-26(36)25-23(34)22(33)24(35)28(41-25)40-17-11-16-18(21(32)20(17)31)14(30)10-15(39-16)13-8-6-5-7-9-13/h5-12,19,22-25,28,31-35H,4H2,1-3H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNVCHABHYAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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